Mal-PEG5-mal

描述

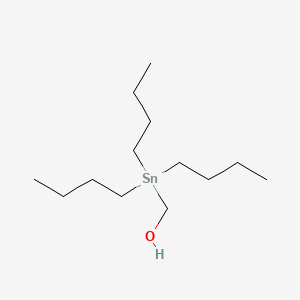

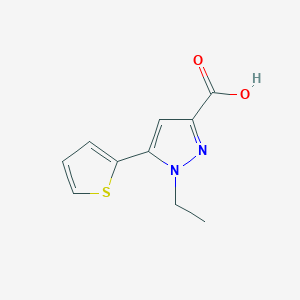

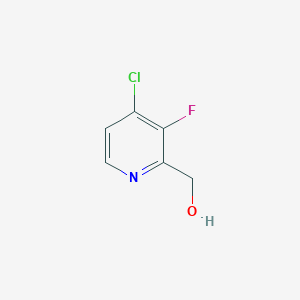

Mal-PEG5-mal is a PEG-based PROTAC linker . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It is used in the synthesis of PROTACs .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of this compound is 440.44 and its formula is C20H28N2O9 .Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . The exact chemical reactions involved in this process are not specified in the available resources.Physical and Chemical Properties Analysis

This compound is a non-cleavable linker for bio-conjugation . Its formula is C17H27NO9 .科学研究应用

1. 蛋白质修饰和分析

Mal-PEG5-mal,PEG-马来酰亚胺的变体,被广泛用于蛋白质修饰。张等人(2015 年)观察到,在蛋白质分析的常规方法 SDS-PAGE 分析中,PEG-马来酰亚胺修饰蛋白质中的完整 PEG 链可能会丢失。这项研究强调了马来酰亚胺-硫醇偶联物的独特降解途径,这对 PEG-MAL 修饰蛋白质的准确表征至关重要 (Zhang 等人,2015 年)。

2. 增强药物半衰期

This compound 有助于延长药物的循环半衰期。彭等人(2019 年)证明了使用 this compound 进行位点特异性 PEG 化显着延长了胸腺肽 alpha 1(一种免疫调节剂)的半衰期。这种方法导致末端半衰期比非 PEG 化形式长 2.5 倍,显示了 this compound 在药物修饰中的功效 (Peng 等人,2019 年)。

3. 靶向药物递送

陈等人(2015 年)开发了多功能的生物素-PEG-b-PLL(Mal)-肽-DOX 聚合物胶束,可选择性地靶向癌细胞。这些胶束增强了癌细胞摄取,并响应癌细胞分泌的蛋白酶 MMP-2 释放抗癌药物,展示了 this compound 在创建响应性药物递送系统中的效用 (Chen 等人,2015 年)。

4. 粘膜粘附药物载体

Kaldybekov 等人(2019 年)利用马来酰亚胺功能化的 PLGA-PEG-Mal 纳米粒子作为药物递送的粘膜粘附载体。这些纳米粒子在粘膜表面显示出增强的保留,使其适用于膀胱癌治疗的膀胱内药物递送等应用 (Kaldybekov 等人,2019 年)。

作用机制

Target of Action

Mal-PEG5-mal is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This allows the compound to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

Pegylation, the process by which peg chains like this compound are attached to molecules, is known to improve the bioavailability and stability of drugs . Pegylation can increase the molecular weight of the compound, reducing renal clearance and prolonging the half-life of the drug .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can lead to the degradation of specific proteins within the cell .

Action Environment

The action environment of this compound is the intracellular environment, where the ubiquitin-proteasome system operates . The efficacy and stability of this compound can be influenced by various environmental factors, such as pH and temperature, which can affect the activity of the ubiquitin-proteasome system and the stability of the compound itself.

安全和危害

The safety data sheet for a similar compound, Mal-PEG4-NHS ester, indicates that it is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

生化分析

Biochemical Properties

Mal-PEG5-mal interacts with various biomolecules in biochemical reactions. It selectively reacts with free thiol, sulfhydryl, or mercapto groups via Michael addition to form a stable carbon-sulfur bond . This reaction is crucial for site-specific protein and peptide crosslinking .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This selective protein degradation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of PROTACs that can bind to target proteins and lead to their degradation .

Subcellular Localization

Given its role in the formation of PROTACs, it’s plausible that it may be found in locations where protein degradation occurs, such as the proteasome .

属性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O9/c23-17-1-2-18(24)21(17)5-7-27-9-11-29-13-15-31-16-14-30-12-10-28-8-6-22-19(25)3-4-20(22)26/h1-4H,5-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMVLALITLUWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)

![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)